molecular formula C10H16N2 B1313309 2,5-Diisopropylpyrazine CAS No. 24294-83-5

2,5-Diisopropylpyrazine

Cat. No.: B1313309
CAS No.: 24294-83-5
M. Wt: 164.25 g/mol
InChI Key: LXJYUERPFWUCNN-UHFFFAOYSA-N
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Description

2,5-Diisopropylpyrazine is an organic compound that belongs to the pyrazine family . It has a molecular formula of C10H16N2 .


Synthesis Analysis

Alkyl pyrazines, including this compound, can be synthesized by chemical methods or by certain microorganisms . The biosynthesis of this compound was studied in myxobacteria Nannocystis exedens subsp. cinnabarina and Chondromyces crocatus . Isotopically labeled precursors and proposed pathway intermediates were fed to agar plate cultures of the myxobacteria .


Molecular Structure Analysis

The dominant metabolite was this compound as identified using a combination of high-resolution mass spectrometry, 1H- and 13C-nuclear magnetic resonance, gas chromatography-mass spectrometry .


Chemical Reactions Analysis

The biosynthesis of this compound involves the reduction of valine to valine aldehyde. Its dimerization to 2,5-diisopropyldihydropyrazine and subsequent oxidation results in this compound .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 164.25 g/mol .

Scientific Research Applications

Biosynthesis in Myxobacteria

2,5-Diisopropylpyrazine (2,5-DIP) has been studied in the context of biosynthesis by myxobacteria. Research indicates that 2,5-DIP originates from the amino acid pool, particularly valine. This pathway involves the reduction of valine to valine aldehyde, dimerization to dihydropyrazine, and subsequent oxidation (Nawrath et al., 2010).

Polymyxin Biosynthesis

In the study of Paenibacillus polymyxa, a polymyxin-producing bacterium, 2,5-DIP was identified as a dominant metabolite. The biosynthesis of this compound was enhanced by valine supplementation, indicating a link between amino acid metabolism and pyrazine production (Beck et al., 2003).

Medical Applications

2,5-DIP derivatives have been explored as fluorescent glomerular filtration rate (GFR) tracer agents. These compounds, specifically hydrophilic pyrazine-bis(carboxamides), have shown potential in real-time point-of-care monitoring of GFR in clinical settings (Rajagopalan et al., 2011).

Industrial Production

Research has focused on improving the industrial production of pyrazines like 2,5-DIP. For instance, Escherichia coli has been genetically engineered to enhance the biosynthesis efficiency and carbon atom economy for high-yield 2,5-Dimethylpyrazine production, which is closely related to 2,5-DIP (Yang et al., 2021).

Electrochemical Applications

2,5-DIP has been studied in electrochemical contexts, particularly in the investigation of ruthenium(II)-bipyridine complexes. These studies have implications for understanding electronic interactions in polynuclear complexes (Marcaccio et al., 2002).

Antimicrobial Activity

A study on 2,5-bis(1-methylethyl)-pyrazine, closely related to 2,5-DIP, showed broad-spectrum antimicrobial activity. This compound was produced by Paenibacillus sp. and demonstrated potential as a bio-based fumigant for applications in food industry and agriculture (Janssens et al., 2019).

Corrosion Inhibition

Pyrazine derivatives, including 2,5-DIP, have been theoretically evaluated for their potential as corrosion inhibitors. Their adsorption properties on steel surfaces suggest applications in corrosion prevention (Obot & Gasem, 2014).

Flavouring in Food Industry

The synthesis of alkyl-hydroxyl-pyrazine, a precursor to 2,5-DIP, has been investigated for its application in cigarette perfumery. This research highlights the role of pyrazines in enhancing flavor and aroma in consumer products (Jianshan & Hua-wu, 2004).

Mechanism of Action

Target of Action

The primary targets of 2,5-Diisopropylpyrazine are the hyphae of the ectomycorrhizal fungus Lactarius rufus . This compound is produced by the helper bacterium Paenibacillus sp. EJP73 and has been shown to significantly affect the growth of L. rufus .

Mode of Action

This compound interacts with its targets by influencing the growth patterns of the hyphae of L. rufus. Specifically, it has been observed to enhance hyphal branching and reduce internode distance . This interaction leads to changes in the growth and development of the fungus, potentially increasing the likelihood of plant infection .

Biochemical Pathways

The biosynthesis of this compound involves the dimerization of amino acid-derived α-amino aldehydes . This process is biomimetic and leads to the formation of several 2,5-disubstituted pyrazine natural products . The production of this compound is strongly stimulated by valine supplementation .

Pharmacokinetics

Its molecular formula is c10h16n2, and it has an average mass of 164247 Da . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The action of this compound results in increased pre-symbiotic hyphal branching of L. rufus, which leads to an increased likelihood of plant infection . This suggests that this compound may play a significant role in the symbiotic relationship between L. rufus and its host plants.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of this compound by Paenibacillus sp. EJP73 is strongly stimulated by valine supplementation . Additionally, synthesized this compound and elevated CO2 (2,000 ppm) were tested as specific volatile metabolites in a dual plate system, but neither produced the response shown when strain EJP73 was present . This suggests that the action, efficacy, and stability of this compound may be influenced by specific environmental conditions.

Biochemical Analysis

Biochemical Properties

2,5-Diisopropylpyrazine plays a significant role in biochemical reactions, particularly in microbial metabolism. It is produced by bacteria such as Paenibacillus polymyxa during the biosynthesis of polymyxin . The production of this compound is stimulated by the presence of valine, an amino acid that serves as a precursor in its biosynthetic pathway . This compound interacts with various enzymes and proteins involved in its biosynthesis and degradation, including high-resolution mass spectrometry, nuclear magnetic resonance, and gas chromatography-mass spectrometry .

Cellular Effects

This compound has been shown to influence the growth and development of certain fungi and bacteria. For instance, it promotes hyphal branching and growth in the ectomycorrhizal fungus Lactarius rufus when produced by the helper bacterium Paenibacillus sp . This compound also affects the mycelial growth of mushrooms, enhancing growth in species such as Pleurotus ostreatus and Pleurotus eryngii . These effects suggest that this compound plays a role in cell signaling pathways and cellular metabolism in these organisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. It is identified as a significant component in the volatile metabolites produced by Paenibacillus sp. during growth . The compound’s effects on hyphal branching and growth are likely due to its role as a signaling molecule that influences gene expression and enzyme activity in the target organisms . Additionally, this compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to changes in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its production is correlated with the growth phase of the producing bacteria, with higher levels observed during active growth . The stability and degradation of this compound in laboratory conditions depend on factors such as temperature, pH, and the presence of other metabolites. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in promoting fungal growth and development .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. While specific studies on this compound’s dosage effects in animal models are limited, general principles of pharmacokinetics and pharmacodynamics suggest that higher doses may lead to increased biological activity and potential toxicity . It is essential to determine the threshold levels at which this compound exerts its beneficial effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism, particularly valine . The biosynthesis of this compound involves the incorporation of valine into its structure, followed by enzymatic reactions that form the pyrazine ring. The metabolic pathways of this compound also intersect with those of other pyrazine derivatives, highlighting its role in microbial secondary metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In microbial systems, the compound is likely transported across cell membranes by specialized transporters that recognize its structure . Once inside the cell, this compound may bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In microbial cells, the compound may localize to specific organelles or compartments where it exerts its biological effects . Targeting signals and post-translational modifications may play a role in directing this compound to its site of action, ensuring its proper function within the cell .

Properties

IUPAC Name

2,5-di(propan-2-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-7(2)9-5-12-10(6-11-9)8(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJYUERPFWUCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2,5-diisopropylpyrazine described in the research?

A1: The research [] presents a novel, concise approach to synthesizing this compound and other 2,5-disubstituted pyrazines. This method utilizes readily available and inexpensive amino acids as starting materials. The process involves the dimerization of amino acid-derived α-amino aldehydes, mimicking a proposed biosynthetic pathway found in nature. This biomimetic approach offers a potential alternative to traditional synthetic methods.

Q2: How does the choice of solvent impact the synthesis of 2,5-disubstituted pyrazines?

A2: The study [] highlights the crucial role of solvent selection in the one-pot synthesis of 2,5-disubstituted pyrazines. Choosing the appropriate solvent facilitates not only the hydrogenolysis of Cbz-protected α-amino aldehydes but also the subsequent dimerization and oxidation steps, ultimately yielding the desired pyrazine product.

Q3: Could this biomimetic approach be applied to the synthesis of other pyrazine alkaloids?

A3: While the research [] focuses on this compound, 2,5-bis(3-indolylmethyl)pyrazine, and actinopolymorphol C, the underlying principle of using α-amino aldehyde dimerization holds promise for the synthesis of other structurally related pyrazine alkaloids. Further research exploring different amino acid precursors and reaction conditions could broaden the applicability of this biomimetic strategy.

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